3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine
Brand Name: Vulcanchem
CAS No.: 2090608-07-2
VCID: VC3133194
InChI: InChI=1S/C10H15N3O/c1-2-14-10-6-7-5-8(11)3-4-9(7)12-13-10/h6,8H,2-5,11H2,1H3
SMILES: CCOC1=NN=C2CCC(CC2=C1)N
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine

CAS No.: 2090608-07-2

Cat. No.: VC3133194

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine - 2090608-07-2

Specification

CAS No. 2090608-07-2
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 3-ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine
Standard InChI InChI=1S/C10H15N3O/c1-2-14-10-6-7-5-8(11)3-4-9(7)12-13-10/h6,8H,2-5,11H2,1H3
Standard InChI Key OHSMWTMOKIVVHT-UHFFFAOYSA-N
SMILES CCOC1=NN=C2CCC(CC2=C1)N
Canonical SMILES CCOC1=NN=C2CCC(CC2=C1)N

Introduction

Chemical Structure and Properties

3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine is a heterocyclic organic compound containing a tetrahydrocinnolin core with an ethoxy group at the 3-position and an amine group at the 6-position. The compound features a nitrogen-nitrogen double bond as part of its heterocyclic structure, which contributes to its unique chemical properties and potential reactivity. This molecular architecture places it within the broader family of partially hydrogenated cinnoline derivatives, which have garnered interest in pharmaceutical research for their diverse biological activities.

The compound has a clearly defined chemical identity with established registry information. It possesses the CAS number 2090608-07-2, which serves as its unique identifier in chemical databases and literature. The molecular formula is C₁₀H₁₅N₃O, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its structure and properties.

Physical and Chemical Properties

The physical and chemical properties of 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine are crucial for understanding its behavior in different environments and its potential applications. The compound has a molecular weight of 193.25 g/mol, which places it in the low-molecular-weight category of organic compounds. This molecular weight range is often favorable for drug-like properties, as it aligns with Lipinski's Rule of Five guidelines for potential oral bioavailability.

Table 1 below summarizes the key physicochemical properties of 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine:

PropertyValueSource
CAS Number2090608-07-2
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight193.25 g/mol
IUPAC Name3-ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine
Standard InChIInChI=1S/C10H15N3O/c1-2-14-10-6-7-5-8(11)3-4-9(7)12-13-10/h6,8H,2-5,11H2,1H3
Standard InChIKeyOHSMWTMOKIVVHT-UHFFFAOYSA-N
SMILESCCOC1=NN=C2CCC(CC2=C1)N
PubChem Compound ID121199726

Structural Features and Comparisons

Core Structure Analysis

The tetrahydrocinnolin scaffold in 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine represents a partially saturated bicyclic system with a hydrazine-type N-N bond incorporated into one of the rings. This structural motif distinguishes it from other nitrogen-containing heterocycles such as tetrahydroquinolines and tetrahydronaphthyridines . The bicyclic structure consists of a six-membered ring fused to another six-membered ring containing two nitrogen atoms, with four saturated carbon atoms in the carbocyclic portion of the molecule.

The presence of an ethoxy group at the 3-position likely confers specific electronic properties to the aromatic portion of the molecule, potentially influencing its reactivity, stability, and intermolecular interactions. The amine group at the 6-position introduces a basic nitrogen atom that can participate in hydrogen bonding, serve as a nucleophile in reactions, or act as a point of further derivatization for creating more complex molecular structures.

Comparison with Related Compounds

Several structurally related compounds can provide insight into the potential properties and behaviors of 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine. For instance, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS: 948306-78-3) shares similar structural features, including a partially saturated bicyclic system with nitrogen atoms and an amine substituent . Both compounds contain a six-membered saturated ring, though they differ in the position and number of nitrogen atoms in their structures.

The 5,6,7,8-Tetrahydro-8-quinolinamine (CAS: 298181-83-6) represents another related compound with a similar molecular weight (148.205 g/mol) and a partially reduced quinoline core . The comparison of these compounds allows for structure-property relationship analysis, which may help predict certain characteristics of 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine based on the known properties of its structural analogs.

Table 2: Comparison of 3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-Ethoxy-5,6,7,8-tetrahydrocinnolin-6-amineC₁₀H₁₅N₃O193.25Contains N-N bond, ethoxy and amine groups
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amineC₈H₁₁N₃149.19Contains two separate nitrogen atoms in the ring system
5,6,7,8-Tetrahydro-8-quinolinamineC₉H₁₂N₂148.21Contains only one nitrogen in the aromatic ring

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